

# TERN-701 In Vivo Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-leukemic activity of TERN-701, an investigational allosteric BCR-ABL1 inhibitor, with alternative therapies for Chronic Myeloid Leukemia (CML). The information is based on recent clinical trial data and preclinical studies.

#### **Introduction to TERN-701**

TERN-701 is a next-generation, oral, allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 targets the myristoyl pocket of the ABL1 kinase domain.[1][3] This novel mechanism of action offers a potential advantage in treating patients who have developed resistance or intolerance to previous TKI therapies.[1] Its primary competitor with a similar mechanism is asciminib (Scemblix), which is already an approved therapy.[4][5]

## Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition

The BCR-ABL1 oncoprotein possesses a constitutively active tyrosine kinase domain that drives the uncontrolled proliferation of leukemic cells.[6]

 ATP-Competitive TKIs (e.g., imatinib, dasatinib, nilotinib) function by binding to the ATPbinding site of the kinase domain, preventing the transfer of phosphate and subsequent



activation of downstream signaling pathways.[7][8]

Allosteric Inhibitors (e.g., TERN-701, asciminib) bind to a distinct site called the myristoyl pocket.[1][9] This binding induces a conformational change in the protein, locking it in an inactive state.[9] This mechanism is effective even against mutations in the ATP-binding site that confer resistance to traditional TKIs.[6][8]



Click to download full resolution via product page

Caption: Mechanism of BCR-ABL1 Inhibition.

#### **Comparative Efficacy Data**

Recent data from the Phase 1 CARDINAL trial has demonstrated promising efficacy for TERN-701 in heavily pretreated CML patients.

## Table 1: Efficacy of TERN-701 in the Phase 1 CARDINAL Trial



| Endpoint                                        | All Dose Levels<br>(N=38) | ≥320 mg Dose<br>(N=30) | Patients without<br>Baseline MMR<br>(N=28) |
|-------------------------------------------------|---------------------------|------------------------|--------------------------------------------|
| Overall MMR Rate at<br>24 Weeks                 | 74%[9][10]                | 80%[11]                | -                                          |
| MMR Achievement<br>Rate at 24 Weeks             | -                         | 75%[10]                | 64%[4][9][10]                              |
| MMR Maintenance (in patients with baseline MMR) | 100%[10]                  | 100%[11]               | -                                          |
| Deep Molecular<br>Response<br>(MR4/MR4.5)       | -                         | 36%[11]                | -                                          |
| Cumulative MMR<br>Rate at 3 Months              | 50%[12][13]               | -                      | -                                          |

MMR: Major Molecular Response, a 1,000-fold reduction in BCR-ABL1 transcripts.

**Table 2: Cross-Trial Comparison of Major Molecular** 

Response (MMR) Rates

| Compound             | Trial Population               | MMR Achievement Rate at 24 Weeks / 6 Months |
|----------------------|--------------------------------|---------------------------------------------|
| TERN-701             | Heavily Pretreated CML         | 64%[5][9][10]                               |
| Asciminib (Scemblix) | Similar Heavily Pretreated CML | 25%[5][9]                                   |
| ELVN-001             | Heavily Pretreated CML         | 32%[5]                                      |

Note: These comparisons are based on data from separate trials and not from head-to-head studies. Differences in study design and patient populations should be considered when interpreting these results.[14]



## **Safety and Tolerability Profile**

TERN-701 has demonstrated a favorable safety profile in the CARDINAL trial.

Table 3: Safety Summary of TERN-701 in the CARDINAL

**Trial (N=63)** 

| Adverse Event (AE) Category                 | Incidence                                                                                           |  |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------|--|
| Any Grade Treatment-Emergent AEs (TEAEs)    | 81%[11]                                                                                             |  |
| Grade 3 or Higher TEAEs                     | 32%[9][11]                                                                                          |  |
| Dose-Limiting Toxicities (DLTs)             | None observed up to 500 mg daily[10][12]                                                            |  |
| Treatment Discontinuation due to AEs        | 1 patient[9][11]                                                                                    |  |
| Most Common Non-Hematologic AEs (Grade 1/2) | Diarrhea (21%), Headache (19%), Nausea (19%)[10]                                                    |  |
| Notable Side Effects (Not Observed)         | No signs of high blood pressure or pancreatitis, which are associated with some other CML drugs.[9] |  |

#### **Experimental Protocols: The CARDINAL Trial**

The primary source of in vivo data for TERN-701 is the ongoing Phase 1 CARDINAL study (NCT06163430).[1][11][15]

- Study Design: An open-label, global, multi-center, two-part study.[1][2]
  - Part 1 (Dose Escalation): Enrolled 24-36 patients to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).[1] Doses ranged from 160 mg to 500 mg once daily.
    [2][13]
  - Part 2 (Dose Expansion): Randomizes approximately 40 patients to one of two selected dose levels (320 mg and 500 mg daily) to further evaluate efficacy and safety.[10]
- Patient Population: Adults (≥18 years) with a confirmed diagnosis of BCR-ABL1-positive
  CML in the chronic phase.[1] Patients must have experienced treatment failure or intolerance







to at least one second-generation TKI. The study enrolled a heavily pretreated population, with a median of three to four prior TKIs.[2][10]

- Treatment Regimen: TERN-701 administered orally once daily in continuous 28-day cycles. [1]
- Primary Endpoints:
  - Part 1: Incidence of DLTs and AEs.[13]
  - Part 2: Complete hematologic response rate, MMR rate, and best shift in BCR-ABL1 transcript levels from baseline.[1][13]
- Secondary Endpoints: Safety, tolerability, and pharmacokinetics.[1]





Click to download full resolution via product page

Caption: CARDINAL Phase 1 Trial Workflow.



#### Conclusion

Based on the available Phase 1 data, TERN-701 demonstrates substantial anti-leukemic activity in a heavily pretreated CML patient population, many of whom have failed multiple prior lines of therapy, including other allosteric inhibitors.[4][10] The high rates of major molecular response appear to compare favorably to existing and other investigational agents in similar patient populations, although direct head-to-head trial data is not yet available.[9] The safety profile of TERN-701 appears manageable, with no dose-limiting toxicities observed and a low rate of treatment discontinuation due to adverse events.[10] The ongoing dose expansion phase of the CARDINAL trial will provide more robust data on the efficacy and safety of TERN-701, further clarifying its potential role in the evolving treatment landscape for Chronic Myeloid Leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. Terns Pharma Reports Positive Phase 1 CARDINAL Trial Data for TERN-701 in Chronic Myeloid Leukemia [synapse.patsnap.com]
- 3. Terns Pharmaceuticals Selected for Oral Presentation at European Hematology
  Association Congress For Preclinical Data on Novel Allosteric BCR-ABL Inhibitor TERN-701
   Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 4. Terns Climbs 10% As 'Unprecedented' Leukemia Data Beats Novartis' Scemblix -BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]



- 9. trial.medpath.com [trial.medpath.com]
- 10. investing.com [investing.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. ir.ternspharma.com [ir.ternspharma.com]
- 15. mskcc.org [mskcc.org]
- To cite this document: BenchChem. [TERN-701 In Vivo Anti-Leukemic Activity: A
   Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679753#validating-the-anti-leukemic-activity-of-tern-701-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com